Ethametsulfuron-methyl Sodium Salt
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Overview
Description
Ethametsulfuron-methyl Sodium Salt is a chemical compound with the molecular formula C15H19N6NaO6S and a molecular weight of 434.4 g/mol . It is a selective herbicide used primarily for the control of broad-leaved weeds in crops such as oilseed rape . The compound is known for its high efficacy and low toxicity to non-target organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethametsulfuron-methyl Sodium Salt is synthesized through a series of chemical reactions involving the condensation of specific intermediates. The process typically involves the reaction of 2-[(4-ethoxy-6-methylamino-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoic acid with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and inert atmospheres to prevent degradation of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
Ethametsulfuron-methyl Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the sulfonylurea bridge.
Oxidation and Reduction: These reactions can modify the functional groups attached to the triazine ring, affecting the compound’s activity.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Scientific Research Applications
Ethametsulfuron-methyl Sodium Salt has a wide range of applications in scientific research:
Mechanism of Action
. This enzyme is crucial for the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting ALS, the compound disrupts the production of these essential amino acids, leading to the cessation of cell division and plant growth .
Comparison with Similar Compounds
Ethametsulfuron-methyl Sodium Salt is part of the sulfonylurea family of herbicides. Similar compounds include:
- Metsulfuron-methyl
- Chlorimuron-ethyl
- Sulfosulfuron
- Pyrazosulfuron-ethyl
Uniqueness
This compound is unique due to its specific molecular structure, which provides high selectivity and efficacy against broad-leaved weeds while maintaining low toxicity to non-target organisms . Its ability to be used in combination with other treatments for enhanced pathogen inactivation further distinguishes it from other sulfonylurea herbicides .
Properties
Molecular Formula |
C15H17N6NaO6S |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
sodium;[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoyl-(2-methoxycarbonylphenyl)sulfonylazanide |
InChI |
InChI=1S/C15H18N6O6S.Na/c1-4-27-15-19-12(16-2)17-13(20-15)18-14(23)21-28(24,25)10-8-6-5-7-9(10)11(22)26-3;/h5-8H,4H2,1-3H3,(H3,16,17,18,19,20,21,23);/q;+1/p-1 |
InChI Key |
ZVCXSOXLBOOUCO-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=CC=CC=C2C(=O)OC)NC.[Na+] |
Origin of Product |
United States |
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